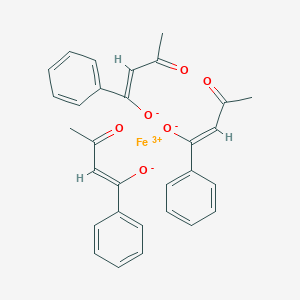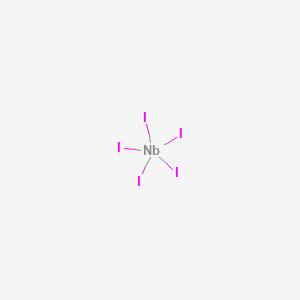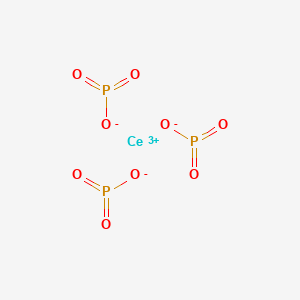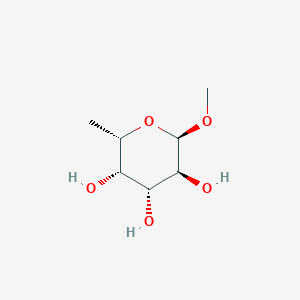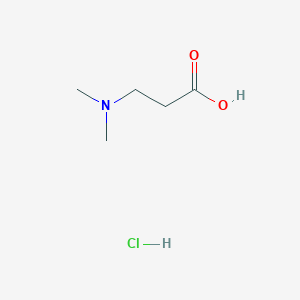
Antimony, compd. with zinc (1:1)
Vue d'ensemble
Description
Synthesis Analysis
Solvothermal synthesis is a common method used for preparing antimony chalcogenides containing transition metal zinc ions. Compounds like [Zn(tren)2H]SbSe4 and Rb2ZnSb4S8 are examples of materials synthesized using this method, showcasing varied structural configurations such as trigonal-bipyramidal and tetrahedral structures of the Zn2+ ion (Shele et al., 2021). Another approach involves solid-state synthesis techniques, as demonstrated in the formation of zinc-antimony oxide crystals, crystallizing in the tetragonal crystal system (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of antimony-zinc compounds can vary significantly. For instance, zinc-antimony oxide synthesized by solid-state techniques shows a primitive tetragonal crystal structure, highlighting the versatility of antimony-zinc compounds in adopting different crystallographic configurations (Khalid et al., 2016).
Chemical Reactions and Properties
Antimony's interaction with zinc can lead to interesting chemical reactions and properties, especially in the context of their use in batteries and electronics. For example, antimony can reversibly alloy with zinc, forming ZnSb phases, which demonstrates its potential as an alloying-type Zn storage material and highlights its role in suppressing Zn dendrite formation in batteries (Tian et al., 2021).
Physical Properties Analysis
The physical properties of antimony-zinc compounds are closely linked to their structural characteristics. For example, the density measurements of liquid antimony-zinc alloys over the entire phase diagram show a monotonic behavior, reflecting the compounds' stability and potential application areas (Dim et al., 1981).
Chemical Properties Analysis
The chemical properties of antimony-zinc compounds, such as their behavior during the electrocrystallization of zinc from sulfate solutions, reveal the complex interactions between antimony and zinc. Antimony ions can influence the current yield of zinc, demonstrating the nuanced effects of antimony on zinc's electrochemical properties (Tripathy et al., 2003).
Applications De Recherche Scientifique
Energy Storage and Batteries
Antimony zinc alloys, such as Zn4Sb3, have been explored for their potential in energy storage applications, particularly as materials for negative electrodes in lithium-ion batteries. The reversible capacity and cycling performance of these materials, when combined with graphite additives, show promise for enhancing battery efficiency and capacity. The formation of lithium-containing compounds during cycling contributes to their high initial reversible capacity and good capacity retention, making them interesting candidates for battery technology (Zhao & Cao, 2001). Additionally, the development of rechargeable zinc-based batteries with antimony engineered MXene as anodes demonstrates significant improvements in stability and dendrite suppression, further highlighting the role of antimony zinc compounds in advancing battery technology (Tian et al., 2021).
Materials Science and Metallurgy
In the realm of materials science, antimony and zinc compounds have been synthesized and studied for their unique properties. For example, the solvothermal synthesis of antimony chalcogenides with zinc has revealed interesting structural and optical properties, with potential applications in semiconductors and photocatalysts (Shele et al., 2021). The thermoelectric properties of zinc antimonide, particularly in thin-film form, have been investigated for use in energy conversion devices. These materials exhibit a combination of high power factors and low thermal conductivities, ideal for efficient thermoelectric conversion (Liu et al., 2019).
Environmental Applications
The capacity of antimony zinc compounds for environmental remediation has also been explored. For instance, the use of zeolitic imidazolate framework-8 (ZIF-8) for the removal of antimony from mining wastewater showcases the potential of these materials in addressing heavy metal pollution. The high removal efficiency and stability of ZIF-8 in capturing Sb(V) highlight its applicability in environmental management (Li et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
antimony;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJCMXPZSYNVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSb, SbZn | |
| Record name | zinc antimonide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_antimonide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc antimonide | |
CAS RN |
12039-35-9 | |
| Record name | Antimony, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony, compd. with zinc (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)





